molecular formula C9H9NO5 B1591176 2-(3-Methoxy-4-nitrophenyl)acetic acid CAS No. 5803-22-5

2-(3-Methoxy-4-nitrophenyl)acetic acid

Cat. No. B1591176
CAS RN: 5803-22-5
M. Wt: 211.17 g/mol
InChI Key: CWAJOYCYODQOML-UHFFFAOYSA-N
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Description

“2-(3-Methoxy-4-nitrophenyl)acetic acid” is a chemical compound with the linear formula C9H9NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The molecular weight of “2-(3-Methoxy-4-nitrophenyl)acetic acid” is 211.176 . The InChI code for this compound is 1S/C9H9NO5/c1-15-8-3-2-6 (5-9 (11)12)4-7 (8)10 (13)14/h2-4H,5H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

“2-(3-Methoxy-4-nitrophenyl)acetic acid” is a powder at room temperature .

Scientific Research Applications

Hydrogen Bonding and Deprotonation Equilibria

Research highlights the significance of 2-(3-Methoxy-4-nitrophenyl)acetic acid derivatives in understanding hydrogen bonding and deprotonation equilibria. Studies on urea and thiourea derivatives reveal insights into the deprotonation of receptors and formation of hydrogen-bonded complexes with anions, emphasizing the complex's stability constants and pKa values in different solvents. This understanding is crucial for designing more efficient chemical sensors and catalysts (Pérez-Casas & Yatsimirsky, 2008).

Protective Group in Organic Synthesis

The utility of related nitrophenylacetic acid derivatives as protective groups for hydroxyl functions in synthetic chemistry is documented. The introduction of (2-nitrophenyl)acetyl groups to protect hydroxyl functions without affecting other sensitive functional groups showcases the flexibility and efficiency of these compounds in complex organic synthesis processes (Daragics & Fügedi, 2010).

Intermediate in Organic Synthesis

2-(3-Methoxy-4-nitrophenyl)acetic acid serves as an intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of indole-2-acetic acid methyl esters, highlighting its role in synthesizing complex molecules and facilitating diverse chemical transformations (Modi, Oglesby, & Archer, 2003).

Solubility and Solute Transfer Studies

Investigations into the solubility and solute transfer of various compounds into solvents like 2-methoxyethanol incorporate 2-(3-Methoxy-4-nitrophenyl)acetic acid derivatives. These studies contribute to our understanding of solute behavior in different media, crucial for designing pharmaceuticals and optimizing industrial processes (Hart et al., 2015).

Synthesis of Nitro-Mannich Reaction Products

The compound's derivatives are also important in the synthesis of β-nitroamines via the nitro-Mannich reaction, showcasing the role of acetic acid in promoting these reactions and yielding significant insights into the mechanistic aspects of such transformations (Anderson, Blake, Howell, & Wilson, 2005).

Safety And Hazards

This compound is associated with certain hazards. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-(3-methoxy-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-8-4-6(5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAJOYCYODQOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587854
Record name (3-Methoxy-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-4-nitrophenyl)acetic acid

CAS RN

5803-22-5
Record name (3-Methoxy-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the product of EXAMPLE 30A (0.3 g, 0.96 mmol) in ethanol (2 mL) was added 2N aqueous sodium hydroxide (2 mL) and the mixture was stirred at room temperature for 12 hours. Ater concentration, the residue was diluted with water and extracted with ethyl acetate. The aqueous phase was acidified to pH 2-3 with concentrated HCl and extracted with ethyl acetate (3×5 mL). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The title compound was used in the next step without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diethyl (3-methoxy-4-nitrophenyl)propanedioate (3.8 g, 12.219 mmol) in 30 mL of methanol and 20 mL of water was added KOH (2.05 g, 36.657 mmol) and the mixture was heated to 70° C. for 4 hours. Cooled to ambient temperature and removed the solvents under reduce pressure. The residue was added 100 mL of water and adjusted to pH=2 with conc. HCl. Extracted with EtOAc and the organic layer was washed with water, brine and dried over anhydrous sodium sulfate, concentrated to give (3-methoxy-4-nitrophenyl)acetic acid. 1H-NMR (400 MHz, MeOD) δ ppm 7.75 (d, J=8.6 Hz, 1H), 7.21 (d, J=1.6 Hz, 1H), 6.98 (dd, J=7.8 Hz, J=1.6 Hz, 1H), 3.93 (s, 3H), 3.70 (s, 2H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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